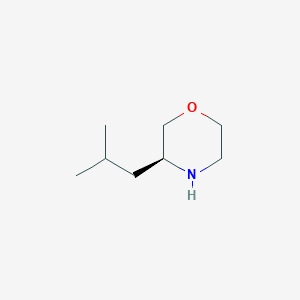

(S)-3-Isobutylmorpholine

Übersicht

Beschreibung

(S)-3-Isobutylmorpholine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biosorbent for Wastewater Treatment

A study utilized a lignocellulosic substrate as an effective adsorbent for removing pesticides, including dimetomorph (4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine), from wastewaters. The research demonstrated the potential of this biomaterial for cleaning up polluted waters, showing its efficiency and cost-effectiveness in adsorbing various pesticides (Boudesocque et al., 2008).

Synthesis of Block Copolymers

Another application involves the synthesis of ABA type block copolymers with poly[3(S)-isobutylmorpholine-2,5-dione] (PIBMD) and poly(ethylene oxide) (PEO) blocks. These copolymers were synthesized via ring-opening polymerization and hold potential in material science for their unique properties, such as variable melting temperatures and crystallization behavior (Feng et al., 1999).

Development of Novel Pharmaceutical Compounds

(S)-3-Isobutylmorpholine derivatives have been explored for their potential in pharmaceutical applications. For instance, the study of new psychoactive substances (NPS) included the synthesis and characterization of morpholine analogues, which are vital for understanding their pharmacological profile and potential therapeutic uses (Colestock et al., 2018).

Cancer Research

In cancer research, the role of U1 snRNP, using antisense morpholino oligonucleotides, has been investigated to understand its impact on cancer cell migration and invasion. This study opens up potential avenues for targeting U1 snRNP in cancer therapy (Oh et al., 2020).

Metabolic Profiling in Rheumatoid Arthritis

Metabolomics profiling using nuclear magnetic resonance (1H-NMR) identified metabolic biomarkers like isobutyrate in blood plasma, suggesting potential applications in personalized medicine and treatment optimization for diseases such as rheumatoid arthritis (Murillo-Saich et al., 2021).

Synthesis of Bridged Bicyclic Morpholines

The synthesis of morpholine-based building blocks like 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate has been explored. These compounds are significant in medicinal chemistry for creating new drug candidates with potentially improved properties (Walker et al., 2012).

Analgesic and Anti-inflammatory Properties

Research on S-(+)-3-isobutylgaba and its stereoisomer demonstrated their effectiveness in reducing hyperalgesia and swelling in models of acute arthritis, highlighting their potential therapeutic applications in pain and inflammation management (Houghton et al., 1998).

Nanobubble Technology in Cancer Diagnosis

The use of lipid nanobubbles for ultrasound imaging of prostate cancer showcases the integration of this compound derivatives in advanced diagnostic technologies (Fan et al., 2016).

Eigenschaften

IUPAC Name |

(3S)-3-(2-methylpropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIRYZSIQPENMR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650927 | |

| Record name | (3S)-3-(2-Methylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77897-22-4 | |

| Record name | (3S)-3-(2-Methylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-(2-methylpropyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

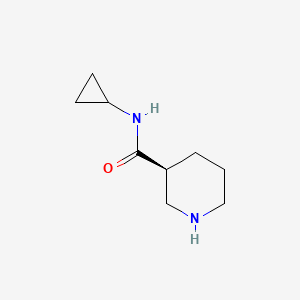

Feasible Synthetic Routes

Q1: How does (S)-3-Isobutylmorpholine contribute to the synthesis of optically active aldehydes?

A1: this compound functions as a chiral auxiliary in the synthesis. It reacts with racemic aldehydes, like 3-p-cumenyl-2-methylpropionaldehyde (CPA) and 2-methyl-3-phenylpropionaldehyde (MPA), to form diastereomeric enamines. These diastereomers can be separated, and subsequent hydrolysis allows for the recovery of the aldehyde in an enantioenriched form [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1384759.png)

![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1384767.png)

![tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1384768.png)

![6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384770.png)

![2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine](/img/structure/B1384776.png)

![6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384777.png)

![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)